

Spectroscopic Profile of (1-Methylcyclohexyl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (1-Methylcyclohexyl)methanol

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This technical guide provides an in-depth analysis of the spectroscopic data for **(1-Methylcyclohexyl)methanol**, a key intermediate in organic synthesis. The document outlines the characteristic signals in ^1H Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, supported by detailed experimental protocols.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **(1-Methylcyclohexyl)methanol** exhibits distinct signals corresponding to the different proton environments in the molecule. The absence of complex splitting patterns for the methyl and methylene protons attached to the quaternary carbon is a key identifying feature.

Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration
-CH ₃ (Methyl)	~0.9 - 1.2	Singlet	3H
-CH ₂ - (Cyclohexane)	~1.2 - 1.6	Multiplet	10H
-OH (Hydroxyl)	Variable	Singlet (broad)	1H
-CH ₂ OH (Methylene)	~3.4	Singlet	2H

Infrared (IR) Spectroscopic Data

The IR spectrum of **(1-Methylcyclohexyl)methanol** displays characteristic absorption bands that confirm the presence of the hydroxyl functional group.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	O-H stretch (intermolecular hydrogen bonding)
~2920, ~2850	Strong	C-H stretch (alkane)
~1450	Medium	C-H bend (alkane)
~1040	Strong	C-O stretch (primary alcohol)

Experimental Protocols

Synthesis of (1-Methylcyclohexyl)methanol via Hydroboration-Oxidation of 1-Methylcyclohexene

(1-Methylcyclohexyl)methanol can be synthesized from 1-methylcyclohexene through a hydroboration-oxidation reaction.^[1] This two-step process involves the anti-Markovnikov addition of borane across the double bond, followed by oxidation to yield the primary alcohol.^[1]

Materials:

- 1-Methylcyclohexene
- Borane-tetrahydrofuran complex (BH₃•THF) solution
- Sodium hydroxide (NaOH) solution (e.g., 3 M)
- Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
- Diethyl ether
- Anhydrous magnesium sulfate

- Standard laboratory glassware and purification apparatus

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), 1-methylcyclohexene is dissolved in anhydrous tetrahydrofuran (THF).
- The flask is cooled in an ice bath, and a solution of borane-THF complex is added dropwise while maintaining the temperature.
- The reaction mixture is stirred at room temperature for a specified time to ensure the complete formation of the organoborane intermediate.
- The reaction is then carefully quenched by the slow, sequential addition of a sodium hydroxide solution followed by hydrogen peroxide solution, while still in an ice bath to control the exothermic reaction.
- The resulting mixture is stirred for a period to allow for the oxidation to complete.
- The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure, and the crude product can be purified by distillation or column chromatography to yield pure **(1-Methylcyclohexyl)methanol**.

¹H NMR Spectroscopy

Sample Preparation: A small amount of the purified **(1-Methylcyclohexyl)methanol** (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

Data Acquisition: The ¹H NMR spectrum is acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz). Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay to ensure quantitative integration.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **(1-Methylcyclohexyl)methanol**, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty salt plates or the clean ATR crystal is first recorded and then automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range (e.g., 4000-400 cm^{-1}).

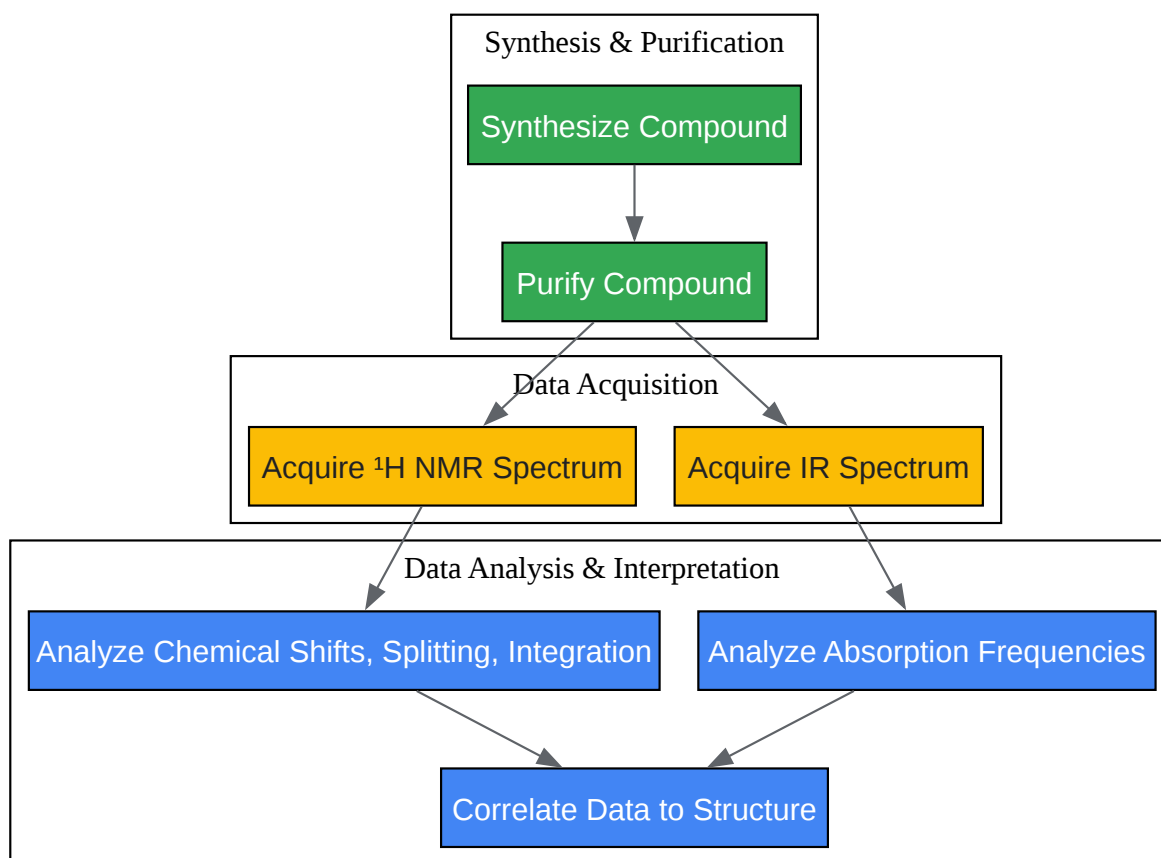
Structure-Spectra Correlation

The following diagram illustrates the relationship between the chemical structure of **(1-Methylcyclohexyl)methanol** and its key spectroscopic features.

Caption: Correlation of **(1-Methylcyclohexyl)methanol** structure with its ^1H NMR and IR data.

Spectroscopic Analysis Workflow

The general workflow for obtaining and interpreting spectroscopic data for a compound like **(1-Methylcyclohexyl)methanol** is depicted below.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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References

- 1. 1Methylcyclohexene is allowed to react with B₂H₆ The class 12 chemistry CBSE [vedantu.com]

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